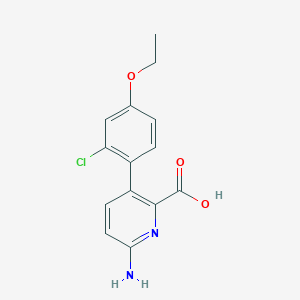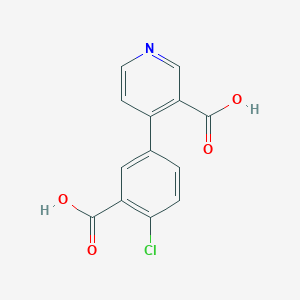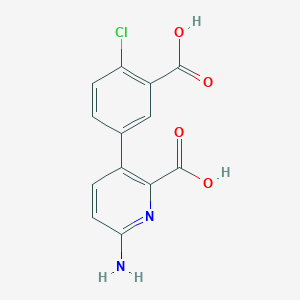
4-(4-Methylsulfonylphenyl)nicotinic acid, 95%
Overview
Description
4-(4-Methylsulfonylphenyl)nicotinic acid, also known as 4-MSPN, is an organic compound belonging to the class of nicotinic acid derivatives. It is a white solid with a molecular weight of 211.24 g/mol and a melting point of 140-142°C. 4-MSPN has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is used as a starting material in the synthesis of various compounds such as 4-methylthiophene, 4-methylthiophenol, and 4-methylthiobutanol. In addition, 4-MSPN is used as an intermediate in the preparation of various drugs, including anti-inflammatory agents and antifungal agents.
Scientific Research Applications
4-(4-Methylsulfonylphenyl)nicotinic acid, 95% has been widely used in scientific research due to its unique properties. It is used as an intermediate in the synthesis of various compounds, including 4-methylthiophene, 4-methylthiophenol, and 4-methylthiobutanol. In addition, it is used as a starting material for the synthesis of various drugs, including anti-inflammatory agents and antifungal agents. Furthermore, 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% is used as a reagent in the synthesis of other compounds, such as 4-methylthiobutanoic acid, 4-methylthiophene-2-carboxylic acid, and 4-methylthiophene-3-carboxylic acid.
Mechanism of Action
The mechanism of action of 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is thought to act as an agonist at the nicotinic acid receptor (NAR), which is a G protein-coupled receptor. This receptor is involved in the regulation of lipid and glucose metabolism, as well as energy homeostasis. In addition, it has been suggested that 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% may act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects
4-(4-Methylsulfonylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce cholesterol levels, improve glucose tolerance, and reduce body weight. In addition, it has been shown to reduce inflammation and oxidative stress in mice. Furthermore, 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% has been shown to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro.
Advantages and Limitations for Lab Experiments
4-(4-Methylsulfonylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is relatively stable and can be stored at room temperature. Furthermore, it is non-toxic and can be used in a variety of biological systems.
However, there are also some limitations to the use of 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light and air, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-(4-Methylsulfonylphenyl)nicotinic acid, 95%. First, further research is needed to better understand the mechanism of action of 4-(4-Methylsulfonylphenyl)nicotinic acid, 95%. In addition, more research is needed to explore the potential therapeutic applications of 4-(4-Methylsulfonylphenyl)nicotinic acid, 95%, such as its use as an anti-inflammatory agent or antifungal agent. Furthermore, further research is needed to explore the potential use of 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% in the synthesis of other compounds, such as 4-methylthiobutanoic acid, 4-methylthiophene-2-carboxylic acid, and 4-methylthiophene-3-carboxylic acid. Finally, further research is needed to explore the potential toxicity of 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% and its potential side effects.
Synthesis Methods
4-(4-Methylsulfonylphenyl)nicotinic acid, 95% can be synthesized from 4-methylthiophenol and acetic anhydride in the presence of a strong base such as pyridine or triethylamine. The reaction is carried out at a temperature of about 120°C for about one hour. The resulting product is then purified by column chromatography and recrystallized from methanol to obtain 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% in high purity.
properties
IUPAC Name |
4-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)10-4-2-9(3-5-10)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAZUHBVZAVTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692729 | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylsulfonylphenyl)nicotinic acid | |
CAS RN |
1261971-95-2 | |
| Record name | 3-Pyridinecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261971-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















